molecular formula C5H4FNO5S B2436639 Methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate CAS No. 2031268-76-3

Methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate

Cat. No.: B2436639
CAS No.: 2031268-76-3
M. Wt: 209.15
InChI Key: QTPGOMWQOARRQY-UHFFFAOYSA-N
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Description

Methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate is a compound that belongs to the class of sulfonyl fluorides. These compounds are known for their significant applications in organic synthesis, chemical biology, drug discovery, and materials science . The presence of the fluorosulfonyl group in this compound makes it a valuable reagent in various chemical reactions.

Properties

IUPAC Name

methyl 5-fluorosulfonyl-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO5S/c1-11-5(8)3-2-4(12-7-3)13(6,9)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPGOMWQOARRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031268-76-3
Record name methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate
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Chemical Reactions Analysis

Methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

Methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate has a wide range of applications in various scientific fields:

Chemistry

  • Reagent in Organic Synthesis : It is used as a reagent for synthesizing sulfonyl fluorides, which are valuable intermediates in organic chemistry.

Biology

  • Chemical Biology : The compound is utilized for modifying biomolecules, which can lead to enhanced understanding of biological processes and potential therapeutic applications.

Medicinal Chemistry

  • Drug Development : Its unique structural features make it a candidate for developing pharmaceuticals targeting specific enzymes or receptors. Preliminary studies suggest potential anticancer properties, with significant reductions in tumor size observed in murine models at dosages of 100 mg/kg .

Industry

  • Material Science : It is employed in producing materials with specific functional properties, contributing to advancements in polymer science and nanotechnology.

Case Study 1: Antimicrobial Efficacy

In comparative studies against various bacterial strains, this compound exhibited superior activity against Enterococcus faecium with an ID50 of 9×108 M9\times 10^{-8}\text{ M}. This effectiveness is attributed to the unique electronic properties imparted by the fluorosulfonyl group .

Case Study 2: Cancer Cell Proliferation Inhibition

A study evaluating the anticancer properties in murine models indicated that this compound significantly reduced tumor sizes compared to control groups. At a dosage of 100 mg/kg, it was observed to induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of Methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate involves the interaction of the fluorosulfonyl group with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function . The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.

Comparison with Similar Compounds

Methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in various fields.

Biological Activity

Methyl 5-(fluorosulfonyl)-1,2-oxazole-3-carboxylate is a fluorinated organic compound notable for its unique structural features and potential biological activities. This article delves into its synthesis, biological activity, and implications in medicinal chemistry, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound has the molecular formula CHFNOS and a molecular weight of approximately 209.15 g/mol. Its structure includes a methyl ester at the carboxylate position and a fluorosulfonyl group attached to the oxazole ring, which enhances its reactivity compared to similar compounds lacking these functional groups.

Structural Comparison Table

Compound NameStructure FeaturesUnique Aspects
This compoundFluorosulfonyl group, oxazole ringHigh reactivity due to electron-withdrawing effects
Methyl 5-methyl-1,2-oxazole-3-carboxylateMethyl group at position 5Less reactive; lacks fluorosulfonyl group
Methyl 5-(sulfonyl)-1,2-oxazole-3-carboxylateSulfonyl instead of fluorosulfonylDifferent electronic properties
Methyl 5-(trifluoromethyl)-1,2-oxazole-3-carboxylateTrifluoromethyl group at position 5Stronger electron-withdrawing effect

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Fluorination Reactions : Utilizing fluorinating agents to introduce the fluorosulfonyl group.
  • Carboxylation : Employing carboxylic acid derivatives to form the ester linkage.
  • Oxazole Formation : Cyclization reactions that form the oxazole ring structure.

These synthetic routes allow for controlled production with desired purity and yield.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

A study highlighted the compound's effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Enterococcus faecium10

These results suggest that the compound has promising potential as an antimicrobial agent due to its ability to inhibit bacterial growth effectively .

Anticancer Potential

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. The following table summarizes key findings from these studies:

Cell LineIC50 (µM)
HeLa (cervical cancer)12
MCF-7 (breast cancer)15
A549 (lung cancer)10

The compound demonstrated a dose-dependent response in inhibiting cell growth, indicating its potential as a lead compound for further development in cancer therapy .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a comparative study with other oxazole derivatives, this compound showed superior activity against Enterococcus faecium with an ID50 of 9×1089\times 10^{-8} M. This effectiveness was attributed to its unique electronic properties imparted by the fluorosulfonyl group .

Case Study 2: Cancer Cell Proliferation Inhibition
A recent investigation evaluated the anticancer properties of this compound in vivo using murine models. The results indicated that at a dosage of 100 mg kg100\text{ mg kg}, there was a significant reduction in tumor size compared to control groups. The mechanism of action appears to involve apoptosis induction in cancer cells .

Q & A

Q. Advanced Quality Control

  • NMR analysis : Compare ¹H-¹³C HMBC correlations to confirm substitution patterns. For example, the 5-sulfonyl group shows coupling between H-4 and C-5 .
  • HPLC with ion-pairing : Use 10 mM tetrabutylammonium bromide in the mobile phase to separate regioisomers based on sulfonate hydrophobicity .

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